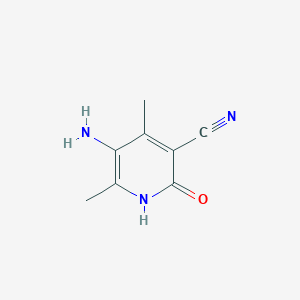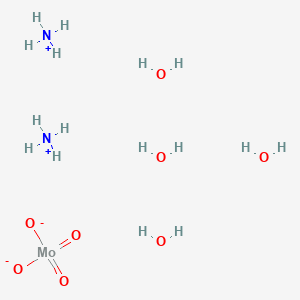
5-(メチルチオ)ピリミジン-4-カルボン酸エチル
概要
説明
Ethyl 5-(methylthio)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. It is characterized by its molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol . This compound is used in various fields such as medical research, environmental research, and industrial research.
科学的研究の応用
Ethyl 5-(methylthio)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
作用機序
Target of Action
Similar compounds have been used in the synthesis of pyrimidinopyridones, potential inhibitors of the fms tyrosine kinase .
Mode of Action
It’s suggested that the methylthio group in similar compounds can be displaced by cyanide ion .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
It’s recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
生化学分析
Biochemical Properties
Ethyl 5-(methylthio)pyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the pyrimidine metabolic pathway, such as dihydroorotate dehydrogenase and thymidylate synthase . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic flux and the levels of pyrimidine metabolites. Additionally, Ethyl 5-(methylthio)pyrimidine-4-carboxylate has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
Ethyl 5-(methylthio)pyrimidine-4-carboxylate exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, Ethyl 5-(methylthio)pyrimidine-4-carboxylate has been shown to modulate the NF-kB signaling pathway, leading to changes in the expression of genes involved in inflammation and apoptosis . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-(methylthio)pyrimidine-4-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, leading to changes in their activity and function. For instance, Ethyl 5-(methylthio)pyrimidine-4-carboxylate has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition results in a decrease in the production of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, Ethyl 5-(methylthio)pyrimidine-4-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-(methylthio)pyrimidine-4-carboxylate have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Ethyl 5-(methylthio)pyrimidine-4-carboxylate is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 5-(methylthio)pyrimidine-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects . At higher doses, Ethyl 5-(methylthio)pyrimidine-4-carboxylate can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
Ethyl 5-(methylthio)pyrimidine-4-carboxylate is involved in several metabolic pathways, including the pyrimidine metabolic pathway. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in the levels of pyrimidine metabolites and affect DNA and RNA synthesis. Additionally, Ethyl 5-(methylthio)pyrimidine-4-carboxylate can modulate the activity of other metabolic enzymes, resulting in alterations in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of Ethyl 5-(methylthio)pyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported into cells via nucleoside transporters, facilitating its intracellular accumulation . Once inside the cells, Ethyl 5-(methylthio)pyrimidine-4-carboxylate can bind to specific proteins, influencing its localization and distribution within different cellular compartments .
Subcellular Localization
Ethyl 5-(methylthio)pyrimidine-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These interactions can modulate the compound’s activity and its effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(methylthio)pyrimidine-4-carboxylate typically involves the reaction of 5-methylsulfanylpyrimidine-4-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of Ethyl 5-(methylthio)pyrimidine-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
化学反応の分析
Types of Reactions
Ethyl 5-(methylthio)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
類似化合物との比較
Similar Compounds
- Ethyl 5-(methylthio)pyrimidine-4-carboxylate
- 4-Pyrimidinecarboxylic acid, 5-(methylthio)-, ethyl ester
Uniqueness
Ethyl 5-(methylthio)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
ethyl 5-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-12-8(11)7-6(13-2)4-9-5-10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDAOEDKIRWMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B1647140.png)








